2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine
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Overview
Description
2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine is a synthetic organic compound that features a piperazine ring substituted with a 2,4-difluorophenyl group and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 1,2-diamine derivatives with sulfonium salts under basic conditions.
Introduction of the 2,4-Difluorophenyl Group: The 2,4-difluorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable precursor such as 2,4-difluorobenzyl chloride reacts with the piperazine intermediate.
Formation of the Pyrimidine Ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, particularly involving the fluorine atoms on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as alkyl or aryl groups.
Scientific Research Applications
2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting neurological disorders, cancer, and infectious diseases.
Biological Studies: The compound is studied for its interaction with various biological targets, including enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its therapeutic potential.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- 1-((2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate
- 2,4-Difluorophenol
- 2,4-Dimethylphenol
Uniqueness
2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperazine and pyrimidine rings, along with the 2,4-difluorophenyl group, contributes to its high affinity for certain biological targets and its potential as a therapeutic agent.
Properties
IUPAC Name |
2-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]-4-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4/c1-12-4-5-19-16(20-12)22-8-6-21(7-9-22)11-13-2-3-14(17)10-15(13)18/h2-5,10H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMHRNSXJVEOPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)CC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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